molecular formula C20H25N3O B2442227 N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 478065-83-7

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B2442227
CAS No.: 478065-83-7
M. Wt: 323.44
InChI Key: IJNDRIGXWNGJDB-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylpiperazine moiety attached to a phenyl ring, further connected to a methylbenzenecarboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is the NLRP3 inflammasome , specifically the NEK7 protein . NEK7 is critical for NLRP3 inflammasome activation . The NLRP3 inflammasome is a cytoplasmic multiprotein complex that plays a crucial role in the immune response .

Mode of Action

This compound acts as an inhibitor of the NLRP3 inflammasome . It blocks the binding of NLRP3 to NEK7, preventing the oligomerization of NLRP3 and subsequent ASC oligomerization/phosphorylation . This inhibition prevents the activation of the inflammasome, thereby reducing the maturation of pro-interleukin-1β (pro-IL-1β) or pro-IL-18 to their active forms .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . By inhibiting the interaction between NLRP3 and NEK7, it prevents the assembly of the inflammasome complex . This leads to a decrease in the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18 .

Pharmacokinetics

The compound’s effectiveness in reducing inflammation suggests it has sufficient bioavailability to reach its target in vivo .

Result of Action

The compound’s action results in a significant reduction in inflammation. In a study, it was shown to reduce foot pad thickness and inflammation in mice injected with monosodium urate (MSU), a model for gout . It also significantly reduced the content or maturation of IL-1β and ASC speck in the foot pad .

Action Environment

The compound’s effectiveness in reducing inflammation in vivo suggests it is stable and effective under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzenecarboxylic acid with 4-(4-ethylpiperazino)aniline. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations ensures consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDRIGXWNGJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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